molecular formula C13H25NO2 B13870600 Ethyl 3-(4-methylpiperidin-1-yl)pentanoate

Ethyl 3-(4-methylpiperidin-1-yl)pentanoate

Cat. No.: B13870600
M. Wt: 227.34 g/mol
InChI Key: OWCQHGHUWSGNJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylpiperidin-1-yl)pentanoate typically involves the esterification of 3-(4-methylpiperidin-1-yl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylpiperidin-1-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-methylpiperidin-1-yl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylpiperidin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-methylpiperidin-1-yl)pentanoate is unique due to its specific ester group and carbon chain length, which can influence its reactivity and interactions with biological targets. Its specific structure allows for unique applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

ethyl 3-(4-methylpiperidin-1-yl)pentanoate

InChI

InChI=1S/C13H25NO2/c1-4-12(10-13(15)16-5-2)14-8-6-11(3)7-9-14/h11-12H,4-10H2,1-3H3

InChI Key

OWCQHGHUWSGNJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OCC)N1CCC(CC1)C

Origin of Product

United States

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